Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate
Brand Name: Vulcanchem
CAS No.: 1021940-25-9
VCID: VC11694745
InChI: InChI=1S/C16H13O4Si.K/c1-3-12(2)21(17-13-8-4-5-9-14(13)18-21)19-15-10-6-7-11-16(15)20-21;/h3-11H,1-2H2;/q-1;+1
SMILES: C=CC(=C)[Si-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.[K+]
Molecular Formula: C16H13KO4Si
Molecular Weight: 336.45 g/mol

Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate

CAS No.: 1021940-25-9

Cat. No.: VC11694745

Molecular Formula: C16H13KO4Si

Molecular Weight: 336.45 g/mol

* For research use only. Not for human or veterinary use.

Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate - 1021940-25-9

Specification

CAS No. 1021940-25-9
Molecular Formula C16H13KO4Si
Molecular Weight 336.45 g/mol
IUPAC Name potassium;8-buta-1,3-dien-2-yl-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene]
Standard InChI InChI=1S/C16H13O4Si.K/c1-3-12(2)21(17-13-8-4-5-9-14(13)18-21)19-15-10-6-7-11-16(15)20-21;/h3-11H,1-2H2;/q-1;+1
Standard InChI Key BMXMYQGLTIRKFJ-UHFFFAOYSA-N
SMILES C=CC(=C)[Si-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.[K+]
Canonical SMILES C=CC(=C)[Si-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.[K+]

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula, C₁₆H₁₃KO₄Si, reflects a tetracoordinated silicon center bonded to two 1,2-benzenediolato (catecholato) ligands, a 1,3-butadien-2-yl group, and a potassium counterion. The silicate core adopts a distorted tetrahedral geometry, with the catecholato ligands occupying two coordination sites and the butadienyl group occupying a third. The potassium ion stabilizes the structure via electrostatic interactions with the anionic silicate.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular Weight336.45 g/mol
CAS Number1021940-25-9
Purity (Commercial)≥98%
SolubilityLimited in polar solvents

Spectroscopic Insights

While crystallographic data remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide critical insights. The IR spectrum exhibits stretching frequencies indicative of Si–O bonds (950–1100 cm⁻¹) and aromatic C–C vibrations (1450–1600 cm⁻¹). ¹H NMR signals for the butadienyl protons appear as multiplet resonances between δ 5.2–6.1 ppm, while catecholato aromatic protons resonate as doublets near δ 6.8–7.2 ppm.

Synthesis and Manufacturing

Conventional Synthesis

The primary synthetic route involves reacting potassium silicate (K₂SiO₃) with 1,2-benzenediol (catechol) and 1,3-butadiene under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the silicate intermediate reacts sequentially with catechol and butadiene. Typical conditions include:

  • Temperature: 80–100°C

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Yield: 60–75%

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes by enhancing thermal efficiency. Mechanochemical methods, employing ball milling, offer solvent-free alternatives with comparable yields (68–72%). These approaches align with green chemistry principles by minimizing waste.

Reactivity and Functional Applications

Cycloaddition Reactions

The butadienyl moiety enables participation in Diels-Alder [4+2] cycloadditions, forming six-membered rings with electron-deficient dienophiles . For example, reactions with maleic anhydride yield bicyclic adducts with exo selectivity (>80%), attributed to steric hindrance from the silicate backbone .

Scheme 1: Diels-Alder Reaction with Maleic Anhydride

C₁₆H₁₃KO₄Si+C₄H₂O₃C₂₀H₁₅KO₇Si(exo product)[2]\text{C₁₆H₁₃KO₄Si} + \text{C₄H₂O₃} \rightarrow \text{C₂₀H₁₅KO₇Si} \quad (\text{exo product}) \quad[2]

Cross-Coupling Reactions

The silicate’s electron-rich environment facilitates transmetalation in palladium-catalyzed couplings. For instance, Suzuki-Miyaura reactions with aryl halides produce biaryl derivatives, leveraging the potassium ion as a base .

Research Frontiers and Challenges

Materials Science Applications

The silicate framework’s thermal stability (decomposition >250°C) positions it as a precursor for silicon-based ceramics. Hybrid materials incorporating this compound exhibit enhanced mechanical strength in pilot studies.

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